molecular formula C13H9ClN4S B13757952 3-(6-(2-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179361-10-4

3-(6-(2-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13757952
CAS No.: 1179361-10-4
M. Wt: 288.76 g/mol
InChI Key: ZOSNJMHCNPHSNE-UHFFFAOYSA-N
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Description

3-(6-(2-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring, a pyridine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(2-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and chlorophenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chlorobenzonitrile with hydrazine hydrate can form the intermediate hydrazide, which can then be cyclized with thiocarbonyl compounds to form the thiadiazole ring. Subsequent reactions with pyridine derivatives can introduce the pyridin-2-yl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-(2-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(6-(2-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-(2-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of a thiadiazole ring with a pyridine and chlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

1179361-10-4

Molecular Formula

C13H9ClN4S

Molecular Weight

288.76 g/mol

IUPAC Name

3-[6-(2-chlorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H9ClN4S/c14-9-5-2-1-4-8(9)10-6-3-7-11(16-10)12-17-13(15)19-18-12/h1-7H,(H2,15,17,18)

InChI Key

ZOSNJMHCNPHSNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=NSC(=N3)N)Cl

Origin of Product

United States

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